molecular formula C13H14N2O2 B1468398 1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-amine CAS No. 1457742-86-7

1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-amine

Cat. No. B1468398
CAS RN: 1457742-86-7
M. Wt: 230.26 g/mol
InChI Key: VVFSOIBBSIXZII-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-amine is a chemical compound used in scientific experiments. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of compounds like 1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-amine often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular formula of 1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-amine is C13H14N2O2, and its molecular weight is 230.26 g/mol. It contains a benzofuran ring and a pyrrolidine ring, both of which are common structures in many biologically active compounds .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including “1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-amine”, have been shown to have strong anti-tumor activities . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Activity

Benzofuran derivatives are also known for their antibacterial properties . They can inhibit the growth of various bacteria, making them potential candidates for the development of new antibacterial drugs .

Anti-Oxidative Activity

These compounds have been found to exhibit anti-oxidative activities . This means they can neutralize harmful free radicals in the body, potentially preventing or slowing down the damage to cells .

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has been discovered to have anti-hepatitis C virus activity .

Drug Development

Benzofuran derivatives, including “1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-amine”, have attracted attention due to their diverse pharmacological activities . They are considered potential natural drug lead compounds .

Synthesis of Complex Benzofuran Derivatives

The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Novel methods for constructing benzofuran rings have been discovered, which are conducive to the construction of complex benzofuran ring systems .

properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(1-benzofuran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-10-5-6-15(8-10)13(16)12-7-9-3-1-2-4-11(9)17-12/h1-4,7,10H,5-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFSOIBBSIXZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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